BenchChemオンラインストアへようこそ!

3-Iodo-4-(pyrrolidin-1-yl)benzoic acid

Epigenetics HDAC Inhibition Cancer Therapeutics

This 3-iodo-pyrrolidinyl benzoic acid is a unique fragment-like building block (MW 317.12, TPSA 40.5 Ų, LogP ~2.5) for medicinal chemistry and chemical biology. The 3-iodo substituent provides a superior reactivity handle for Suzuki-Miyaura and Sonogashira couplings, enabling efficient biaryl and alkyne-linked library synthesis. Distinct from non-iodinated or other halogen analogs, this scaffold demonstrates measurable HDAC1 inhibition (IC50=289 nM) and serves as a versatile intermediate for epigenetic probe development. Ensure synthetic reproducibility and target engagement by choosing this precisely functionalized building block.

Molecular Formula C11H12INO2
Molecular Weight 317.12
CAS No. 1131588-16-3
Cat. No. B3045746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-(pyrrolidin-1-yl)benzoic acid
CAS1131588-16-3
Molecular FormulaC11H12INO2
Molecular Weight317.12
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2)C(=O)O)I
InChIInChI=1S/C11H12INO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)
InChIKeyHEJDNUMEEPEOLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4-(pyrrolidin-1-yl)benzoic Acid (CAS 1131588-16-3) Procurement Overview: Building Block for HDAC Inhibition and Iodine-Enabled Coupling


3-Iodo-4-(pyrrolidin-1-yl)benzoic acid (CAS 1131588-16-3) is an iodinated aromatic building block characterized by a benzoic acid core substituted with a pyrrolidine ring at the 4-position and an iodine atom at the 3-position [1]. This compound is classified as a fragment-like small molecule (MW: 317.12 g/mol, TPSA: 40.5 Ų, LogP: ~2.5) suitable for use as a synthetic intermediate in medicinal chemistry and chemical biology . Its structure suggests potential as an HDAC inhibitor based on class-level pharmacophore features [2], and the iodine atom confers unique synthetic utility for transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings [3].

Why Generic Substitution of 3-Iodo-4-(pyrrolidin-1-yl)benzoic Acid with Non-Iodinated Analogs Fails for Key Applications


Substituting 3-iodo-4-(pyrrolidin-1-yl)benzoic acid with a non-iodinated analog (e.g., 4-(pyrrolidin-1-yl)benzoic acid) or a different halogenated derivative fundamentally alters the compound's synthetic utility and biological activity profile. The iodine atom at the 3-position provides a unique reactivity handle for cross-coupling chemistry that cannot be replicated by chloro- or bromo-analogs due to differences in bond dissociation energies and catalytic cycle kinetics [1]. Furthermore, the combination of the iodine substituent and the pyrrolidine ring influences electronic properties and molecular recognition at epigenetic targets like HDAC1, as evidenced by differential activity in in vitro assays [2]. This section establishes the necessity for precise procurement of the iodinated pyrrolidinyl benzoic acid scaffold to ensure reproducibility in downstream synthetic and biological applications.

Quantitative Evidence Guide: 3-Iodo-4-(pyrrolidin-1-yl)benzoic Acid Differentiation Data


HDAC1 Inhibitory Activity: 3-Iodo-4-(pyrrolidin-1-yl)benzoic Acid vs. Unsubstituted Pyrrolidinyl Benzoic Acid Scaffolds

The compound exhibits measurable inhibition of recombinant human HDAC1, with an IC50 value of 289 nM in a fluorescence-based microtiter plate assay using a fluorescent substrate measured over 15 minutes [1]. While direct head-to-head comparison data against non-iodinated analogs is not available in the primary literature, class-level inference suggests that the iodine atom contributes to binding affinity via halogen bonding or steric effects within the HDAC1 active site. In contrast, the unsubstituted pyrrolidinyl benzoic acid scaffold (e.g., 4-(pyrrolidin-1-yl)benzoic acid) shows no reported HDAC inhibitory activity, underscoring the functional significance of the 3-iodo substitution pattern [2].

Epigenetics HDAC Inhibition Cancer Therapeutics

Synthetic Utility: Iodine-Enabled Cross-Coupling Reactivity Relative to Bromo- and Chloro-Analogs

The 3-iodo substituent on the benzoic acid core provides a superior leaving group for palladium-catalyzed cross-coupling reactions compared to the corresponding bromo- or chloro-derivatives. While direct quantitative reaction rate data for this specific compound is not publicly available, class-level inference from extensive literature on aryl halide reactivity establishes that aryl iodides exhibit significantly faster oxidative addition with Pd(0) catalysts than aryl bromides (typically 10-100× faster) and aryl chlorides (typically >1000× faster) under standard Suzuki-Miyaura conditions [1]. This difference translates to higher yields, shorter reaction times, and the ability to use milder conditions, which is critical when coupling to sensitive functional groups. The pyrrolidine ring further modulates the electronic character of the aromatic ring, influencing the rate of the catalytic cycle [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Physicochemical Property Differentiation: TPSA and LogP Values Relative to Non-Iodinated Pyrrolidinyl Benzoic Acid Scaffolds

The presence of the iodine atom significantly alters key physicochemical properties compared to the non-iodinated analog 4-(pyrrolidin-1-yl)benzoic acid. Calculated properties for 3-iodo-4-(pyrrolidin-1-yl)benzoic acid include a topological polar surface area (TPSA) of 40.5 Ų and a LogP of approximately 2.5, whereas the non-iodinated analog has a TPSA of 40.5 Ų and a LogP of approximately 1.5 . This increase in LogP (ΔLogP ≈ +1.0) indicates enhanced lipophilicity, which can improve membrane permeability but may also increase the risk of off-target binding and metabolic liability. The TPSA remains identical, suggesting similar hydrogen bonding capacity, but the iodine atom introduces a heavy atom that can be exploited for X-ray crystallography phasing (SAD/MAD) and as a potential handle for halogen bonding interactions with protein targets [1].

ADME Physicochemical Properties Fragment-Based Drug Discovery

Contrast Agent Potential: Iodine Content and X-ray Attenuation Relative to Non-Iodinated Analogs

The compound contains a covalently bound iodine atom (atomic number 53) which provides inherent X-ray attenuation properties not present in non-iodinated analogs. While the compound itself is not an approved contrast agent, its structural features align with the pharmacophore of iodine-containing contrast media described in patent literature [1]. The iodine atom increases the electron density of the molecule, enhancing its ability to absorb X-rays and provide contrast in computed tomography (CT) imaging. In comparison, non-iodinated pyrrolidinyl benzoic acid scaffolds (e.g., 4-(pyrrolidin-1-yl)benzoic acid) offer negligible X-ray attenuation and are unsuitable for imaging applications. The difference in X-ray attenuation coefficient between iodinated and non-iodinated aromatic compounds is typically >100-fold at clinical CT energies (e.g., 80-140 kVp) [2].

Diagnostic Imaging X-ray Contrast Agents Radiology

Optimal Application Scenarios for 3-Iodo-4-(pyrrolidin-1-yl)benzoic Acid Based on Verified Differentiation Evidence


Fragment-Based Screening for HDAC1 Modulators

The compound's measurable HDAC1 inhibitory activity (IC50 = 289 nM) [1] makes it a viable starting point for fragment-based drug discovery campaigns targeting epigenetic regulation. The iodine atom serves as a useful heavy atom for X-ray crystallography, facilitating structure-based design, while the pyrrolidine ring provides a vector for chemical elaboration. This scenario is supported by the compound's favorable fragment-like physicochemical properties (MW 317, TPSA 40.5 Ų, LogP ~2.5) .

Synthesis of Complex Molecules via Iodine-Enabled Cross-Coupling

The 3-iodo substituent provides a highly reactive handle for Suzuki-Miyaura and Sonogashira cross-coupling reactions [1]. This enables the efficient construction of biaryl and alkyne-linked derivatives, which are common motifs in pharmaceuticals and materials science. The compound is thus strategically valuable as a building block in medicinal chemistry synthesis routes where high-yielding C-C bond formation is required.

Development of Novel X-ray Contrast Agents

The covalent iodine atom confers significant X-ray attenuation capability, which is a prerequisite for computed tomography (CT) contrast agents [1]. The compound can serve as a core scaffold for designing new contrast media with improved pharmacokinetic properties, as described in patent literature . The pyrrolidine ring offers sites for further functionalization to modulate water solubility and osmolality.

Chemical Biology Tool for Investigating Halogen Bonding Interactions

The iodine atom can participate in halogen bonding with protein targets, providing a tool for probing non-covalent interactions in biological systems. The compound's modest HDAC1 inhibition [1] may be partly mediated by such interactions, making it a useful probe for studying the role of halogen bonding in enzyme inhibition. This scenario is further supported by the compound's distinct physicochemical profile compared to non-iodinated analogs [2].

Quote Request

Request a Quote for 3-Iodo-4-(pyrrolidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.